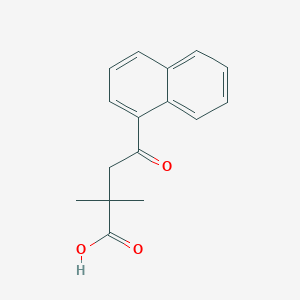

2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid

Descripción

2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid is a specialized organic compound characterized by a butyric acid backbone modified with a ketone group at the 4-position and two methyl groups at the 2-position. The 4-position is further substituted with a 1-naphthyl group, a bicyclic aromatic system derived from naphthalene. This structural configuration imparts unique steric and electronic properties, distinguishing it from simpler phenyl-substituted analogs.

Propiedades

IUPAC Name |

2,2-dimethyl-4-naphthalen-1-yl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-16(2,15(18)19)10-14(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,10H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFUPRNLZWUAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645494 | |

| Record name | 2,2-Dimethyl-4-(naphthalen-1-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854904-16-8 | |

| Record name | 2,2-Dimethyl-4-(naphthalen-1-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid typically involves the reaction of 1-naphthylacetic acid with acetone in the presence of a strong base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions generally include:

Temperature: 60-80°C

Solvent: Ethanol or methanol

Catalyst: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

On an industrial scale, the production of 2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

Oxidation: 2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid can be converted to 2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid.

Reduction: The reduction of the ketone group yields 2,2-Dimethyl-4-(1-naphthyl)-4-hydroxybutyric acid.

Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the naphthyl ring.

Aplicaciones Científicas De Investigación

2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the ketone and carboxylic acid groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Molecular Differences

The key distinction between 2,2-dimethyl-4-(1-naphthyl)-4-oxobutyric acid and its analogs lies in the aromatic substituent at the 4-position. Below is a comparative analysis of its molecular features against similar compounds:

Table 1: Structural Comparison of 2,2-Dimethyl-4-Aryl-4-oxobutyric Acid Derivatives

*Inferred data for the target compound based on structural analogs.

Physicochemical Properties

- Acidity : The electron-withdrawing nature of the ketone and aryl groups lowers the pKa of the carboxylic acid moiety. Fluorophenyl analogs (e.g., 3-fluorophenyl derivative) exhibit further acidity enhancement due to the inductive effect of fluorine .

- This effect is amplified in analogs with bulkier substituents (e.g., 2,5-dimethylphenyl) .

Actividad Biológica

2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid is a compound of significant interest in the fields of organic chemistry and medicinal research. Its unique structural features, particularly the presence of the naphthyl group, contribute to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry.

- Chemical Formula : C15H16O3

- Molecular Weight : 244.29 g/mol

- Structure : The compound features a ketone and a carboxylic acid functional group, which are critical for its biological activity.

Synthesis

The synthesis of 2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid typically involves an aldol condensation reaction between 1-naphthylacetic acid and acetone in the presence of strong bases like sodium hydroxide. The reaction conditions usually require heating to temperatures between 60-80°C with ethanol or methanol as solvents .

The biological activity of 2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid is primarily attributed to its ability to interact with various molecular targets within biological systems. The naphthyl group facilitates π-π stacking interactions with aromatic residues in proteins, while the ketone and carboxylic acid groups can form hydrogen bonds with amino acids. These interactions can modulate enzyme activities and receptor functions, leading to various pharmacological effects .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms such as:

- Inducing apoptosis in cancer cells.

- Inhibiting cell cycle progression.

- Modulating signaling pathways related to cancer growth .

A notable case study demonstrated that treatment with 2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid resulted in a significant reduction in tumor size in xenograft models of breast cancer .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. This suggests potential applications in treating inflammatory diseases such as arthritis .

Enzyme Inhibition Studies

The compound serves as a probe for studying enzyme-substrate interactions. It has been found to inhibit specific metabolic enzymes, which could lead to therapeutic applications in metabolic disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2,2-Dimethyl-4-(2-naphthyl)-4-oxobutyric acid | Similar structure | Antimicrobial, anticancer properties |

| 2,2-Dimethyl-4-phenyl-4-oxobutyric acid | Phenyl instead of naphthyl | Anticancer activity |

| 2,2-Dimethyl-4-(3-naphthyl)-4-oxobutyric acid | Different naphthyl position | Varies; less studied |

The positioning of the naphthyl group significantly influences the reactivity and biological activity of these compounds. For example, 2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid exhibits unique hydrophobic interactions due to its specific structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.